

3-(Trifluoromethyl)pyridine-4-carboxylic acid chemical properties

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)pyridine-4-carboxylic acid

Cat. No.: B1326553

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An In-Depth Technical Guide to 4-(Trifluoromethyl)pyridine-3-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

In the landscape of modern chemical synthesis, fluorinated organic compounds have established themselves as indispensable tools, particularly within the pharmaceutical and agrochemical industries. The strategic introduction of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.

This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)pyridine-3-carboxylic acid (also known as 4-(Trifluoromethyl)nicotinic acid or TFNA), a key heterocyclic building block. While its isomer, **3-(Trifluoromethyl)pyridine-4-carboxylic acid**, exists, the 4-CF₃ isomer (CAS 158063-66-2) is more widely documented and utilized in synthetic applications. We will delve into its core chemical properties, established synthesis protocols, characteristic reactivity, and pivotal applications, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development.

Core Chemical & Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

Structure and Identification

The molecule consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and a strongly electron-withdrawing trifluoromethyl group at the 4-position. This specific arrangement dictates its reactivity and utility.

Caption: Chemical structure of 4-(Trifluoromethyl)pyridine-3-carboxylic acid.

Physicochemical Data Summary

The compound's physical properties make it suitable for a variety of standard laboratory reaction conditions. Its moderate melting point and solid form facilitate ease of handling and weighing.

Property	Value	Source(s)
IUPAC Name	4-(trifluoromethyl)pyridine-3-carboxylic acid	[1]
Synonyms	4-(Trifluoromethyl)nicotinic acid, TFNA	[1][2][3]
CAS Number	158063-66-2	[1][2]
Molecular Formula	C ₇ H ₄ F ₃ NO ₂	[1][2]
Molecular Weight	191.11 g/mol	[1][2]
Appearance	Light brown to pale yellow solid	[2][3]
Melting Point	146 - 148 °C	[2][3]
Predicted pKa	2.50 ± 0.36	[3]
Solubility	Slightly soluble in DMSO and Methanol	[3]

Spectral Analysis

Spectroscopic data is crucial for confirming the identity and purity of the compound after synthesis or before use.

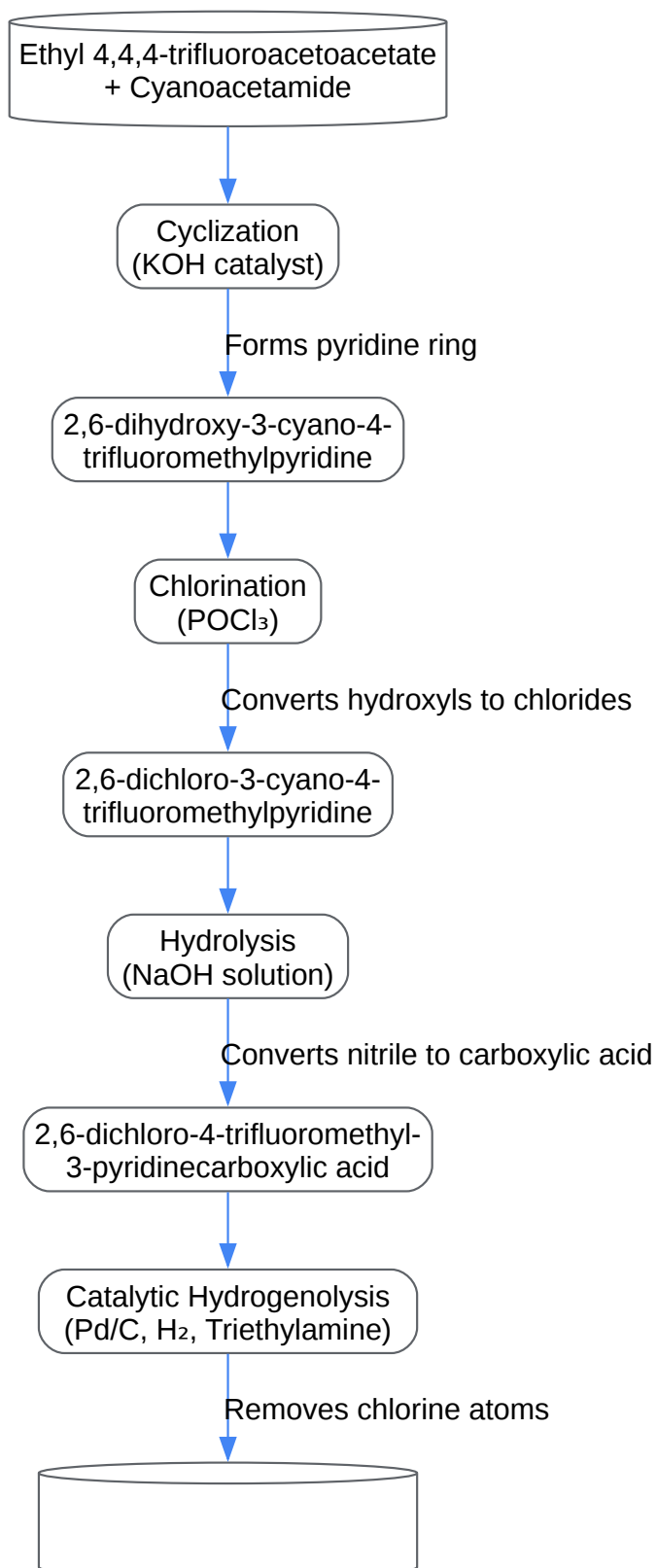
- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, with chemical shifts influenced by the anisotropic effects of the ring and the electron-withdrawing substituents.
- ^{13}C NMR: The carbon spectrum will display seven signals, including the characteristic quaternary carbons of the carboxylic acid and the trifluoromethyl group, as well as the carbons of the pyridine ring.
- IR Spectroscopy: The infrared spectrum will feature prominent absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and C-F stretches associated with the trifluoromethyl group.^[1]

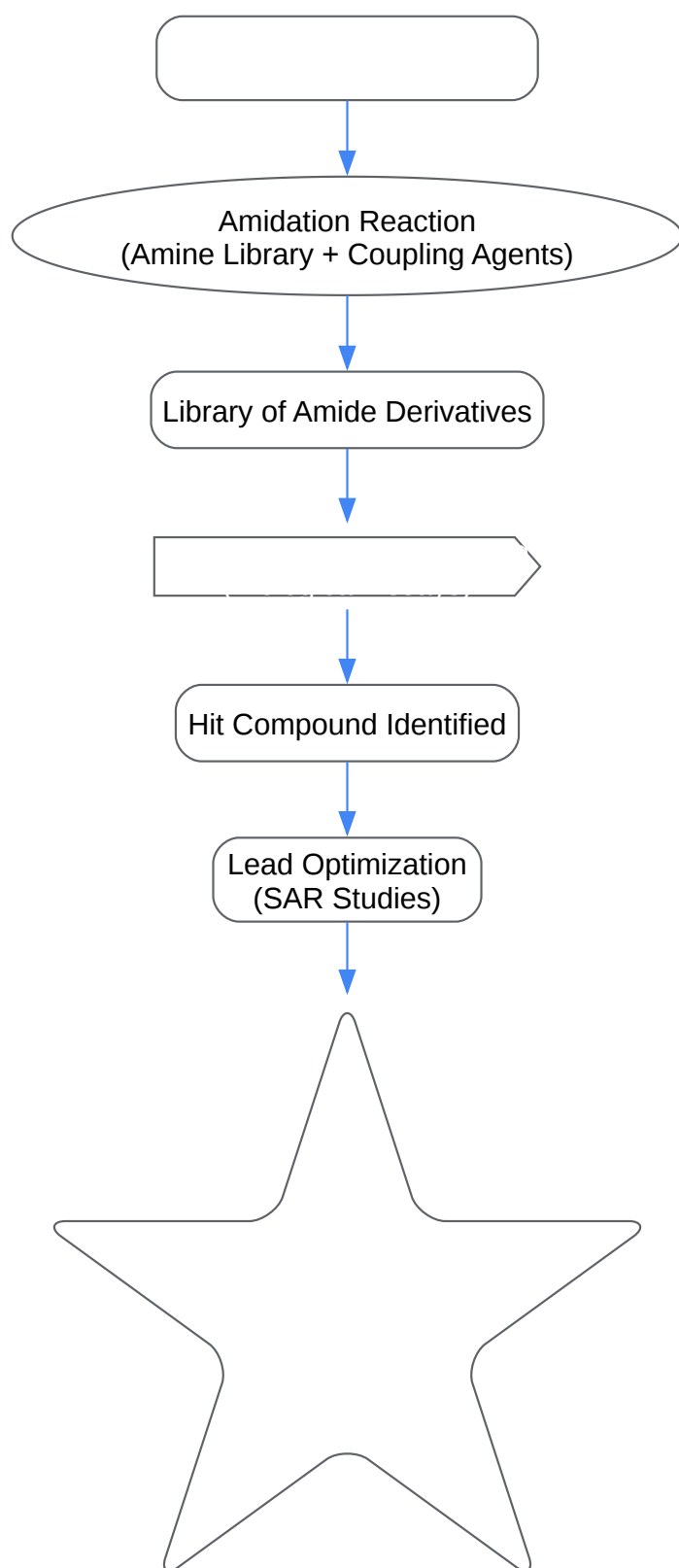
Synthesis and Reactivity

The utility of 4-(trifluoromethyl)pyridine-3-carboxylic acid stems from its accessibility through established synthetic routes and its predictable reactivity, enabling its incorporation into more complex molecules.

Representative Synthesis Pathway

A common and scalable synthesis involves a multi-step sequence starting from readily available precursors.^[4] The choice of a palladium-on-carbon catalyst for hydrogenolysis is driven by its efficiency in cleaving carbon-halogen bonds without reducing the pyridine ring under the specified conditions.





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